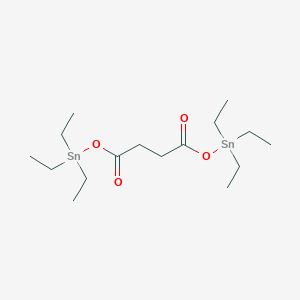
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane is a chemical compound with the molecular formula C16H34O4Sn2 This compound is characterized by the presence of two tin atoms (Sn) and multiple oxygen atoms within its structure
Preparation Methods
The synthesis of 3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane typically involves the reaction of organotin compounds with specific reagents under controlled conditions. One common synthetic route includes the reaction of tetraethylstannane with a suitable oxidizing agent to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic reagents.
Scientific Research Applications
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Mechanism of Action
The mechanism of action of 3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with metal ions and organic molecules, influencing various biochemical pathways. Its ability to undergo redox reactions allows it to modulate oxidative stress within cells, which is a key factor in its potential therapeutic effects .
Comparison with Similar Compounds
3,3,10,10-Tetraethyl-5,8-dioxo-4,9-dioxa-3,10-distannadodecane can be compared with other organotin compounds such as:
Tetraethylstannane: A precursor in the synthesis of the compound.
Dibutyltin oxide: Another organotin compound with similar catalytic properties.
Tributyltin chloride: Known for its use in antifouling paints and as a biocide.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
13891-86-6 |
|---|---|
Molecular Formula |
C16H34O4Sn2 |
Molecular Weight |
527.9 g/mol |
IUPAC Name |
bis(triethylstannyl) butanedioate |
InChI |
InChI=1S/C4H6O4.6C2H5.2Sn/c5-3(6)1-2-4(7)8;6*1-2;;/h1-2H2,(H,5,6)(H,7,8);6*1H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
LUUMLMTVGBIOQQ-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)CCC(=O)O[Sn](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



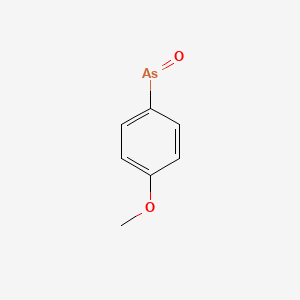

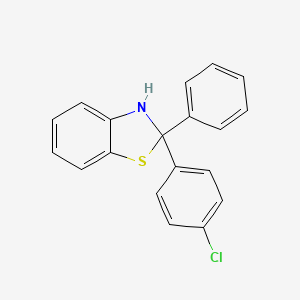
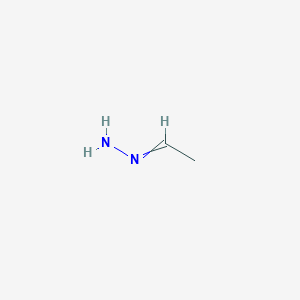
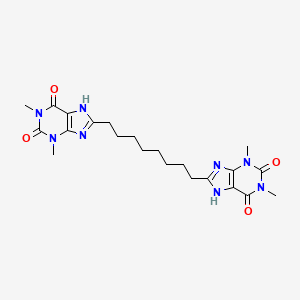
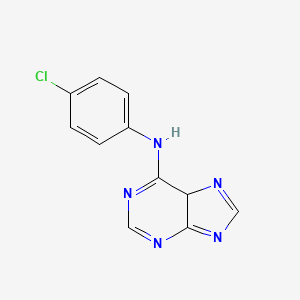
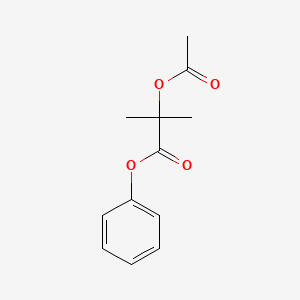
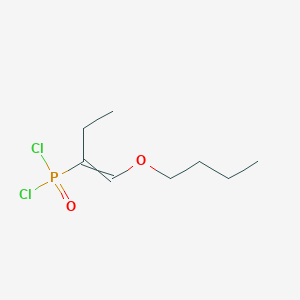
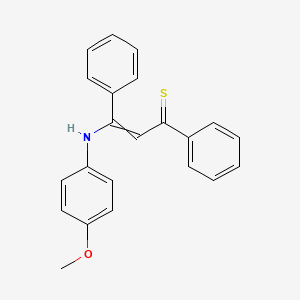

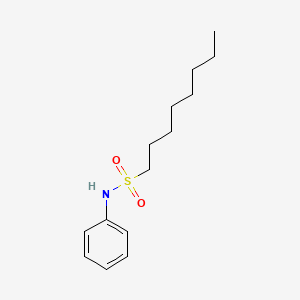
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)

